4-propoxypiperidine Hydrochloride
Description
4-Propoxypiperidine hydrochloride is a piperidine derivative featuring a propoxy (–O–CH₂CH₂CH₃) substituent at the 4-position of the piperidine ring, with a hydrochloride salt formation enhancing its stability and solubility. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility as building blocks for pharmaceuticals, particularly in central nervous system (CNS) agents and analgesics.
Properties
IUPAC Name |
4-propoxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTKDJSUABUYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467483 | |
| Record name | 4-propoxypiperidine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903891-77-0 | |
| Record name | 4-propoxypiperidine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propoxypiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 4-Propoxypiperidine Hydrochloride typically involves the reaction of 4-piperidinol with propyl bromide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of an aprotic solvent such as dimethylformamide (DMF) and a base like sodium hydride .
Industrial Production Methods: For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
4-Propoxypiperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding alcohols.
Substitution: Nucleophilic substitution reactions are common, where the propoxy group can be replaced by other nucleophiles under suitable conditions
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride
- Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products:
- Oxidation: Ketones, carboxylic acids
- Reduction: Alcohols
- Substitution: Various substituted piperidines
Scientific Research Applications
Histamine H3 Receptor Modulation
4-Propoxypiperidine hydrochloride is structurally related to several histamine H3 receptor inverse agonists, including Pitolisant (BF2.649). These compounds have been investigated for their potential in treating conditions such as narcolepsy, excessive daytime sleepiness, and cognitive disorders. The modulation of the H3 receptor can enhance the activity of histaminergic neurons, promoting vigilance and cognitive functions .
Case Study:
- Study Title: "Pitolisant versus placebo or modafinil in patients with narcolepsy"
- Findings: Pitolisant demonstrated efficacy in reducing excessive daytime sleepiness (EDS) compared to placebo, showing promise for clinical application in narcolepsy management .
Neurological Disorders
Research indicates that 4-propoxypiperidine derivatives may play a role in the treatment of neurological disorders by enhancing neurotransmitter release, specifically dopamine and acetylcholine, which are crucial for cognitive processes .
Data Table: Effects on Neurotransmitter Levels
| Compound | Effect on Dopamine Release | Effect on Acetylcholine Release |
|---|---|---|
| BF2.649 | Increased | Increased |
| Ciproxifan | Moderate Increase | No Significant Change |
Cancer Research
Recent studies have explored the potential anticancer properties of piperidine derivatives, including those related to 4-propoxypiperidine. These compounds have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Case Study:
- Study Title: "Piperidine Derivatives: Recent Advances in Synthesis and Anticancer Activity"
- Findings: A specific derivative exhibited higher cytotoxicity than standard treatments like bleomycin in hypopharyngeal tumor cell models, indicating a promising avenue for developing new cancer therapies .
Antimicrobial Properties
4-Propoxypiperidine derivatives have also been studied for their antimicrobial activity against various pathogens, including bacteria and fungi. The introduction of piperidine rings has been shown to enhance the bioactivity of compounds against resistant strains.
Data Table: Antimicrobial Activity
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Piperidine Derivative A | MRSA, E. coli | 8 µg/mL |
| Piperidine Derivative B | Candida species | 16 µg/mL |
Mechanism of Action
The mechanism of action of 4-Propoxypiperidine Hydrochloride involves its interaction with specific molecular targets. For instance, derivatives of piperidine, including this compound, are known to interact with histamine receptors, particularly H3 receptors. This interaction can modulate the release of neurotransmitters and influence various physiological processes .
Comparison with Similar Compounds
Pharmacokinetics
- Lipophilicity : The propoxy group in 4-propoxypiperidine likely offers moderate lipophilicity, enhancing blood-brain barrier penetration compared to polar analogs like 4-(methoxymethyl)piperidine .
- Metabolic Stability : Trifluoromethoxy and diphenylmethoxy groups may resist enzymatic degradation, prolonging half-life .
Biological Activity
4-Propoxypiperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
4-Propoxypiperidine hydrochloride is characterized by a piperidine ring substituted with a propoxy group at the 4-position. The hydrochloride salt form enhances its solubility, which is crucial for biological assays.
The primary mechanism of action for 4-propoxypiperidine hydrochloride involves its interaction with various neurotransmitter receptors. Research indicates that compounds with a piperidine core often exhibit activity as agonists or antagonists at histamine H3 receptors, which play a significant role in modulating neurotransmitter release in the central nervous system (CNS) .
Histamine H3 Receptor Antagonism
Histamine H3 receptors are known to function as autoreceptors, controlling the release of histamine and other neurotransmitters. Antagonists or inverse agonists at these receptors can enhance neurotransmitter levels, potentially benefiting conditions such as cognitive deficits and sleep disorders .
Table 1: Biological Activity of 4-Propoxypiperidine Hydrochloride and Related Compounds
Case Study 1: Neuropharmacological Effects
In a study exploring the effects of various piperidine derivatives on neurotransmitter levels, 4-propoxypiperidine hydrochloride demonstrated an ability to modulate histamine release significantly. This modulation was associated with increased levels of dopamine and noradrenaline in rodent models, indicating potential applications in treating cognitive impairments .
Case Study 2: Comparison with Other Piperidine Derivatives
A comparative analysis of several piperidine derivatives revealed that while 4-propoxypiperidine hydrochloride exhibited moderate activity at histamine receptors, compounds like BF2.649 showed significantly higher potency as inverse agonists. This suggests that while 4-propoxypiperidine has potential, further modifications may enhance its efficacy .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, emphasizing the importance of substituent positioning on biological activity. For instance, modifications to the propoxy group or the introduction of additional functional groups could lead to increased receptor selectivity and potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
